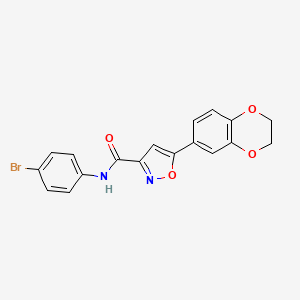![molecular formula C19H30N2O4S B11347634 N-(3-ethoxypropyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347634.png)
N-(3-ethoxypropyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The synthetic route typically includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxypropyl Group: This step involves the alkylation of the piperidine ring with 3-ethoxypropyl halides under basic conditions.
Attachment of the Methanesulfonyl Group: This is usually done through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE: This compound lacks the methanesulfonyl group, which may result in different chemical reactivity and biological activity.
N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE: This compound lacks the methanesulfonyl group and the 2-methylphenyl group, leading to different properties.
N-(3-METHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
The uniqueness of N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H30N2O4S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H30N2O4S/c1-3-25-14-6-11-20-19(22)17-9-12-21(13-10-17)26(23,24)15-18-8-5-4-7-16(18)2/h4-5,7-8,17H,3,6,9-15H2,1-2H3,(H,20,22) |
InChI Key |
QXVKMGCNUBUWDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11347572.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B11347573.png)
![1-(4-ethylphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11347581.png)
![1-(benzylsulfonyl)-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11347589.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11347591.png)
![5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11347592.png)

![2-[(4-methoxyphenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11347599.png)
![7-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11347613.png)

![2-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11347632.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11347637.png)
![2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11347638.png)
